5-(4-Fluorophenyl)-N-(6-((4-(methylamino)cyclohexyl)methyl)pyridin-2-yl)thiazol-2-amine is a complex organic compound with the CAS number 2125462-64-6. This compound features a thiazole moiety linked to a pyridine and a cyclohexyl group, making it an interesting candidate for various scientific applications. The molecular formula of this compound is C22H25FN4S, with a molecular weight of approximately 396.524 g/mol .
This compound is classified as an organofluorine compound due to the presence of a fluorine atom in its structure. It is primarily sourced from chemical suppliers and is used in research settings, particularly in medicinal chemistry and pharmacological studies . The compound's unique structure suggests potential biological activity, which warrants further investigation.
The synthesis of 5-(4-Fluorophenyl)-N-(6-((4-(methylamino)cyclohexyl)methyl)pyridin-2-yl)thiazol-2-amine involves multiple steps, typically including the formation of the thiazole ring, followed by the introduction of the pyridine and cyclohexyl groups.
Each step requires careful optimization of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purities.
The molecular structure of 5-(4-Fluorophenyl)-N-(6-((4-(methylamino)cyclohexyl)methyl)pyridin-2-yl)thiazol-2-amine can be represented using various structural formulas:
CNC1CCC(Cc2cccc(Nc3ncc(s3)c4ccc(F)cc4)n2)CC1InChI=1S/C22H25FN4S/c1-24-18-11-5-15(6-12-18)13-19-3-2-4-21(26-19)27-22-25-14-20(28-22)16-7-9-17(23)10-8-16/h2-4,7-10,14-15,18,24H,5-6,11-13H2,1H3,(H,25,26,27)The structure features a fluorophenyl group attached to a thiazole ring through an amine linkage, indicating potential interactions with biological targets.
5-(4-Fluorophenyl)-N-(6-((4-(methylamino)cyclohexyl)methyl)pyridin-2-yl)thiazol-2-amines' reactivity can be explored through various chemical reactions:
These reactions are crucial for modifying the compound for specific applications in drug development or material sciences.
The mechanism of action for 5-(4-Fluorophenyl)-N-(6-((4-(methylamino)cyclohexyl)methyl)pyridin-2-yl)thiazol-2-amines' potential biological activity likely involves interaction with specific receptors or enzymes within biological systems.
Further studies are necessary to elucidate these mechanisms through biochemical assays and molecular modeling.
The physical properties of 5-(4-Fluorophenyl)-N-(6-((4-(methylamino)cyclohexyl)methyl)pyridin-2-yl)thiazol-2-amines include:
Chemical properties include stability under standard laboratory conditions but may vary based on pH and solvent interactions.
5-(4-Fluorophenyl)-N-(6-((4-(methylamino)cyclohexyl)methyl)pyridin-2-yl)thiazol-2-amines' unique structure positions it as a valuable candidate in several scientific fields:
Research into this compound could yield significant insights into both its chemical behavior and biological interactions, contributing to advancements in multiple scientific disciplines.
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.: